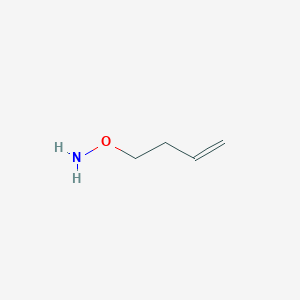

O-(but-3-en-1-yl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

128080-06-8 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

O-but-3-enylhydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2H,1,3-5H2 |

InChI Key |

NFUCOPAOVWCNFH-UHFFFAOYSA-N |

SMILES |

C=CCCON |

Canonical SMILES |

C=CCCON |

Origin of Product |

United States |

General Overview of O Alkylhydroxylamines in Modern Organic Chemistry

O-Alkylhydroxylamines are compounds characterized by an N-O single bond, where the oxygen atom is substituted with an alkyl group. This structural feature imparts a distinct chemical reactivity, making them valuable intermediates for the synthesis of a wide array of nitrogenous compounds, including natural products and their analogs. rsc.org Their applications are diverse, ranging from their use in the formation of Weinreb amides for the synthesis of ketones and aldehydes to their role as precursors for highly functionalized amines through the reductive or base-induced cleavage of the N-O bond. rsc.org

In recent years, O-alkylhydroxylamines have also been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a significant target in cancer therapy, highlighting their potential in medicinal chemistry. chemshuttle.com The ability of the hydroxylamine (B1172632) moiety to be transformed into various other functional groups, such as oximes, further expands their synthetic utility. orgsyn.org The development of new synthetic methods involving O-alkylhydroxylamines, including their use in chemoselective ligation reactions for the synthesis of proteins, underscores their growing importance in organic and chemical biology. molaid.com

Significance of the But 3 En 1 Yl Moiety in Chemical Reactivity and Synthetic Design

The but-3-en-1-yl group is a four-carbon chain containing a terminal double bond. This structural motif is of considerable interest in synthetic organic chemistry due to the presence of the alkene functionality, which serves as a handle for a multitude of chemical transformations. The terminal position of the double bond makes it readily accessible for various addition and cyclization reactions.

The reactivity of the but-3-en-1-yl moiety is central to its utility. It can participate in a range of reactions, including but not limited to, hydroboration-oxidation to form primary alcohols, ozonolysis to yield aldehydes, and various metal-catalyzed cross-coupling reactions. Crucially, the alkene can act as an internal nucleophile or participate in radical cyclization reactions, enabling the construction of five-membered rings, a common structural feature in many natural products and biologically active molecules. The strategic placement of this moiety within a molecule allows for intramolecular reactions that can proceed with high levels of regio- and stereoselectivity.

Research Landscape and Scope for O but 3 En 1 Yl Hydroxylamine As a Key Intermediate

Direct O-Alkylation Methods

Direct O-alkylation represents a primary and straightforward approach to constructing the O-alkenyl hydroxylamine (B1172632) scaffold. This strategy involves the formation of a bond between an oxygen atom of a hydroxylamine derivative and an alkylating agent bearing the but-3-en-1-yl moiety.

A common and effective method for the synthesis of O-alkenyl hydroxylamines is the base-catalyzed alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide. In this approach, a base is used to deprotonate the hydroxyl group of N-hydroxyphthalimide, generating a nucleophilic oxygen species. This nucleophile then reacts with an appropriate alkylating agent, like 4-bromo-1-butene, in an SN2 reaction to form the O-alkylated product. thermofisher.comchemicalbook.comsigmaaldrich.comsci-hub.se The phthalimide (B116566) group serves as a protecting group for the nitrogen atom, which can be subsequently removed to yield the desired this compound. thaiscience.infochemmethod.com

A variation of this method involves the use of other N-protected hydroxylamines, such as ethyl N-hydroxyacetimidate, which can be alkylated with functionally substituted methanesulfonates. researchgate.net This approach provides an alternative to the use of N-hydroxyphthalimide and can be advantageous in certain synthetic contexts. researchgate.net

Table 1: Reaction components for base-catalyzed alkylation

| Component | Role | Example |

|---|---|---|

| Hydroxylamine Derivative | Source of the -ONH2 group | N-hydroxyphthalimide |

| Alkylating Agent | Provides the but-3-en-1-yl group | 4-bromo-1-butene |

| Base | Deprotonates the hydroxylamine | Triethylamine, Potassium Carbonate |

The Mitsunobu reaction provides a powerful and versatile alternative for the O-alkylation of hydroxylamine derivatives, particularly when starting from an alcohol. organic-chemistry.orgwikipedia.orgmdpi.com This reaction allows for the conversion of a primary or secondary alcohol, in this case, but-3-en-1-ol, to the corresponding O-alkylated product with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmdpi.comresearchgate.net

In a typical Mitsunobu protocol for the synthesis of this compound, but-3-en-1-ol is reacted with a hydroxylamine equivalent, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thaiscience.infowikipedia.orgmdpi.comresearchgate.net The reaction proceeds through a redox-condensation mechanism where the phosphine and azodicarboxylate activate the alcohol, making it susceptible to nucleophilic attack by the deprotonated N-hydroxyphthalimide. organic-chemistry.orgresearchgate.net

This method is known for its mild reaction conditions and broad substrate scope. mdpi.com Following the O-alkylation, the phthaloyl protecting group can be removed by hydrazinolysis to afford the free hydroxylamine. thaiscience.info The Mitsunobu reaction is particularly advantageous for preparing a variety of O-alkenyl hydroxylamines from the corresponding alcohols. thaiscience.info

Table 2: Key Reagents in the Mitsunobu Reaction for O-Alkylation

| Reagent | Function |

|---|---|

| Alcohol (e.g., but-3-en-1-ol) | Source of the alkyl group |

| N-Hydroxyphthalimide | Nucleophile (hydroxylamine source) |

| Triphenylphosphine (PPh3) | Activates the alcohol |

Alkylation of Oximes and Subsequent Hydrolysis

An alternative synthetic route to this compound involves the alkylation of an oxime followed by hydrolysis of the resulting O-alkylated oxime. thieme-connect.comgoogle.comgoogle.comgoogle.com This two-step procedure offers a practical approach, especially when the corresponding aldehyde or ketone is readily available. thieme-connect.com

The first step involves the O-alkylation of an oxime, such as acetophenone (B1666503) oxime or acetone (B3395972) oxime, with an alkylating agent like 4-bromo-1-butene. thieme-connect.comnottingham.ac.uk This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide (B78521) or an alkali metal alkoxide to deprotonate the oxime's hydroxyl group, thereby generating the nucleophilic oximate anion. google.com The choice of solvent can influence the reaction's efficiency, with aprotic dipolar solvents sometimes employed. google.com

This strategy has been successfully applied to the synthesis of various β-hydroxy O-alkyl hydroxylamines by first opening an epoxide with an oxime, followed by hydrolysis. thieme-connect.com

Preparative Considerations and Purification Techniques for O-Alkenyl Hydroxylamines

The preparation and purification of O-alkenyl hydroxylamines like this compound require careful consideration of their stability and reactivity. These compounds can be sensitive and may require specific handling procedures to avoid degradation. ethz.chresearchgate.net

During synthesis, particularly in methods involving strong bases or elevated temperatures, the potential for side reactions, such as isomerization of the double bond or polymerization, should be considered. The choice of protecting group for the hydroxylamine nitrogen is also a critical factor, as it must be stable under the alkylation conditions and readily cleavable without affecting the alkenyl group. thaiscience.info Phthalimide and tert-butoxycarbonyl (Boc) are commonly used protecting groups. thaiscience.infoorganic-chemistry.org

Purification of O-alkenyl hydroxylamines often involves chromatographic techniques. thaiscience.info Flash column chromatography over silica (B1680970) gel is a frequently employed method to separate the desired product from unreacted starting materials and byproducts. acs.orgchinesechemsoc.org In the case of the Mitsunobu reaction, removal of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate is a key purification challenge. organic-synthesis.com Washing the reaction mixture with a mild oxidizing agent like hydrogen peroxide can convert triphenylphosphine to the more polar triphenylphosphine oxide, facilitating its removal by filtration through silica gel. scribd.com

For O-alkenyl hydroxylamines that are prepared as salts, such as the hydrochloride salt, purification can sometimes be achieved by crystallization. google.com The stability of O-alkenyl hydroxylamines can be a concern, and they are often stored as their more stable salt forms. ethz.ch Some O-alkyl hydroxylamines are known to be unstable in their free base form, especially in concentrated solutions or upon attempted distillation, and may be best handled as solutions in a suitable solvent. researchgate.net

Electrophilic Amination Reactions and Nitrogen Transfer Processes

Hydroxylamine derivatives are well-established as effective electrophilic aminating agents, a class of reagents that deliver a nitrogen atom to a nucleophilic carbon center. wikipedia.orgliverpool.ac.uk These reactions often involve an electron-withdrawing group attached to the nitrogen or oxygen atom of the hydroxylamine, which enhances its electrophilicity. wikipedia.org Reagents derived from hydroxylamine, where the oxygen is substituted with a good leaving group, have shown significant potential as electrophilic aminating agents for forming C-N, N-N, O-N, and S-N bonds. researchgate.net

While the general reactivity of hydroxylamines in electrophilic amination is well-documented, specific studies focusing solely on this compound in intermolecular electrophilic amination reactions are not extensively reported in the literature. However, the principles of electrophilic amination using hydroxylamine derivatives can be applied. For instance, O-acyl and O-sulfonyl hydroxylamines are common reagents for the amination of carbanions and organometallic species. wikipedia.orgwiley-vch.de It is plausible that N-acylated or N-sulfonylated derivatives of this compound could serve as effective nitrogen transfer agents.

In the context of nitrogen transfer processes, hydroxylamine-derived N-O reagents can act as both an "amino" source and an internal "oxidant". acs.org This dual reactivity is particularly relevant in transition metal-catalyzed reactions, where the N-O bond can be cleaved to generate reactive metal-nitrenoid or metal-iminyl radical intermediates. wiley-vch.deacs.org These intermediates can then participate in various nitrogen transfer reactions, including the amination of C-H bonds and the aziridination of olefins. wiley-vch.dersc.org The presence of the butenyl group in this compound offers the potential for intramolecular nitrogen transfer, a concept that is more extensively explored in the context of cyclization reactions (see Section 3.3).

Nucleophilic Additions and Substitution Chemistry of the Hydroxylamine Moiety

The hydroxylamine moiety possesses nucleophilic character at both the nitrogen and oxygen atoms. The nitrogen atom, being more nucleophilic, typically reacts with electrophiles. wikipedia.org For instance, hydroxylamines react with aldehydes and ketones to form oximes. wikipedia.org While specific examples with this compound are not detailed, this general reactivity is expected.

Nucleophilic addition reactions involving hydroxylamines can be influenced by the reaction medium. In basic conditions, the deprotonated form of the hydroxylamine acts as a potent nucleophile. libretexts.org Conversely, in acidic media, the hydroxylamine can be protonated, reducing its nucleophilicity. libretexts.org The reaction of hydroxylamines with various electrophiles can lead to a range of products. For example, the reaction with alkylating agents typically occurs at the nitrogen atom. wikipedia.org

The nucleophilicity of the hydroxylamine moiety in this compound is central to many of its synthetic applications, particularly in intramolecular reactions where it can act as an internal nucleophile attacking an activated alkene, as will be discussed in the following sections. The interplay between the nucleophilic hydroxylamine and the electrophilic character of the activated alkene forms the basis for the synthesis of various heterocyclic systems.

Intramolecular Cyclization Pathways

The concurrent presence of a hydroxylamine and an alkene within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

Palladium-catalyzed carboamination reactions of this compound derivatives have emerged as a powerful method for the synthesis of substituted isoxazolidines. researchgate.netnih.gov These reactions typically involve the coupling of an N-protected this compound with an aryl or alkenyl bromide in the presence of a palladium catalyst. nih.gov The N-Boc (tert-butoxycarbonyl) protected substrate is commonly used in these transformations. nih.govnih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or alkenyl bromide, followed by migratory insertion of the alkene from the this compound derivative into the palladium-carbon bond. The subsequent intramolecular nucleophilic attack of the nitrogen atom on the newly formed carbon-palladium bond, followed by reductive elimination, affords the isoxazolidine product and regenerates the palladium(0) catalyst.

An efficient palladium-catalyzed enantioselective carboamination of N-Boc-O-homoallyl-hydroxylamines with aryl or alkenyl bromides has been developed, yielding various substituted isoxazolidines in good yields with high enantioselectivity (up to 97% ee). nih.govsemanticscholar.orgrsc.org This method features mild reaction conditions and a broad substrate scope. nih.govsemanticscholar.org

Table 1: Palladium-Catalyzed Asymmetric Carboamination of N-Boc-O-homoallyl-hydroxylamine with Aryl Bromides

| Aryl Bromide Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-Biphenylyl | 81 | 91 |

| 4-Methoxycarbonylphenyl | 90 | 94 |

| 4-Acetylphenyl | 85 | 95 |

| 4-Fluorophenyl | 82 | 96 |

| 4-Chlorophenyl | 88 | 95 |

| 4-(Trifluoromethyl)phenyl | 75 | 91 |

Data sourced from Wang et al., 2021. nih.gov

Significant research has been conducted on the diastereoselectivity and stereocontrol of palladium-catalyzed carboamination reactions of this compound derivatives. These reactions have been shown to produce cis-3,5- and trans-4,5-disubstituted isoxazolidines in good yields with high diastereomeric ratios (up to >20:1 dr). nih.gov The observed diastereoselectivity in the formation of cis-3,5-disubstituted isoxazolidines is notably superior to that typically achieved in other methods like 1,3-dipolar cycloadditions. nih.gov

The stereochemical outcome is influenced by the conformation of the hydroxylamine derivative during the cyclization step. nih.gov It has been proposed that for N-Boc-O-(but-3-enyl)hydroxylamine derivatives, there is a stereoelectronic preference for the cyclization to proceed through a transition state where the bulky Boc group is oriented perpendicular to the plane of the developing isoxazolidine ring. nih.gov This conformational preference leads to a higher degree of stereocontrol in the C-N bond-forming carboamination compared to related C-O bond-forming carboetherification reactions. nih.gov

Intramolecular aminoetherification of unsaturated hydroxylamines provides another route to heterocyclic compounds. While specific studies on this compound are limited, related transformations of similar substrates have been reported. For instance, rhodium-catalyzed intramolecular aminoetherification of styryl alcohols with N-methyl-O-tosyl hydroxylamine has been shown to produce substituted tetrahydrofurans. rsc.org This reaction proceeds via the formation of a rhodium-nitrenoid intermediate, which then undergoes cyclization.

In the context of this compound, an analogous intramolecular aminoetherification could potentially lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles, depending on the regioselectivity of the cyclization. The mechanism would likely involve the activation of the alkene moiety by an electrophilic species, followed by the intramolecular attack of the hydroxylamine nucleophile.

The alkene moiety in this compound can facilitate oxidative cyclization reactions, leading to the formation of functionalized isoxazolidines. One such example is the copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. researchgate.net In the presence of a copper catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and oxygen, these substrates undergo cyclization to provide substituted isoxazolidines in excellent yields and diastereoselectivities. researchgate.net

Another example is the intramolecular bromoamination of O-allyl-N-tosyl-hydroxylamines, which proceeds via a selective 5-endo-tet cyclization to form bromo-isoxazolidines with high yield and trans-selectivity. researchgate.net Although this example uses an allyl rather than a butenyl group, it demonstrates the principle of using the alkene to facilitate an oxidative cyclization with halogenating agents. These reactions highlight the versatility of the butenyl group in this compound derivatives as a handle for initiating cyclization through oxidative processes.

Palladium-Catalyzed Carboamination for Heterocycle Synthesis (e.g., Isoxazolidines)

Role as a Dual-Function Reagent: Amino Source and Internal Oxidant

O-substituted hydroxylamines, including this compound, have garnered significant attention in organic synthesis due to their versatile reactivity. A key aspect of their chemical behavior is the ability to function as a dual-purpose reagent, concurrently providing an amino group and acting as an internal oxidant. nih.govacs.orgresearchgate.net This dual functionality is particularly valuable in metal-catalyzed reactions, where the hydroxylamine derivative can participate in multiple steps of a catalytic cycle. nih.govacs.orgresearchgate.net

In the context of iron-catalyzed aminofunctionalization of olefins, hydroxylamine-derived N-O reagents have been shown to serve as both the "amino" source and the "oxidant". nih.govacs.orgresearchgate.net The reaction mechanism often involves the initial oxidation of a low-valent metal catalyst by the hydroxylamine reagent. For instance, an Fe(II) catalyst can be oxidized to an Fe(III) species. nih.govacs.orgresearchgate.net Following this oxidation, a second equivalent of the hydroxylamine derivative can coordinate to the oxidized metal center, forming a key intermediate. nih.govacs.org

Spectroscopic and computational studies have provided insight into the nature of these intermediates. nih.govacs.orgresearchgate.net For example, in an iron-catalyzed system using a hydroxylamine-derived reagent, an Fe(III)-N-acyloxy intermediate was identified. nih.govacs.orgresearchgate.net This species is analogous to alkyl-peroxo-Fe(III) complexes and is formed through the coordination of the hydroxylamine reagent to the Fe(III) center. nih.govacs.org This intermediate is pivotal as it sets the stage for the subsequent nitrogen transfer step. The N–O bond of the coordinated hydroxylamine can undergo homolytic cleavage, leading to the formation of a highly reactive metal-imido or metal-aminyl radical species. nih.govresearchgate.net This transient species is then responsible for delivering the amino group to the organic substrate. nih.govacs.org

The dual role of these reagents is advantageous as it streamlines the reaction process, avoiding the need for separate oxidizing and aminating agents. This approach contributes to the development of more sustainable and efficient synthetic methodologies for the formation of C-N bonds. nih.govacs.org

Table 1: Mechanistic Roles of Hydroxylamine Derivatives in Catalysis

| Role | Description | Mechanistic Step |

| Amino Source | Provides the nitrogen atom for the formation of a new C-N bond in the product. nih.govacs.org | Transfer of the amino group from a metal-nitrogen intermediate to the substrate. nih.govacs.org |

| Internal Oxidant | Oxidizes the metal catalyst to a higher oxidation state, enabling the catalytic cycle. nih.govacs.orgresearchgate.net | Initial reaction with the catalyst, e.g., Fe(II) to Fe(III). nih.govacs.orgresearchgate.net |

Influence of Remote Alkene Functionalization on Reaction Profiles and Selectivity

The presence of a remote functional group, such as the alkene in this compound, can significantly influence the course and selectivity of chemical reactions. nih.gov This concept, known as remote functionalization, allows for the activation of a C-H bond at a position distant from the initial reactive site. nih.govresearchgate.net The alkene moiety in this compound can participate in various transformations, either directly or by influencing the reactivity of the hydroxylamine group.

One of the key ways a remote alkene can exert its influence is through intramolecular cyclization reactions. mdpi.com The proximity of the alkene to the reactive hydroxylamine-derived intermediate can facilitate ring formation, leading to the synthesis of heterocyclic compounds. mdpi.compreprints.org For example, in metal-catalyzed reactions, an initial amino-metalation of the remote alkene could occur, followed by subsequent transformations. The specific outcome of such reactions, including the regioselectivity and stereoselectivity, is often dictated by the nature of the catalyst and the reaction conditions.

The alkene can also serve as a handle for directing the reactivity of the hydroxylamine portion of the molecule. rsc.org For instance, the alkene can coordinate to a metal center, bringing the catalyst into close proximity to the N-O bond and influencing its cleavage. This can lead to regioselective C-H functionalization at positions that would otherwise be unreactive. nih.govresearchgate.net

Furthermore, the electronic properties of the alkene can be transmitted through the alkyl chain, albeit to a lesser extent, potentially modulating the reactivity of the hydroxylamine group. While direct electronic effects are generally weak over a three-carbon linker, the conformational constraints imposed by the butenyl chain can play a role in orienting the molecule for selective reactions.

The interplay between the hydroxylamine functionality and the remote alkene can be exploited to design novel synthetic strategies. For example, a reaction could be initiated at the hydroxylamine, leading to the formation of a reactive intermediate that then undergoes a cascade reaction involving the alkene. This can lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Table 2: Potential Influence of the But-3-en-1-yl Group on Reactivity

| Influence | Description | Potential Outcome |

| Intramolecular Reactions | The alkene can act as an internal nucleophile or substrate. | Formation of cyclic products such as piperidines or other nitrogen-containing heterocycles. mdpi.com |

| Directing Group | The alkene can coordinate to a catalyst, directing reactivity to a specific site. rsc.org | Regioselective functionalization of the molecule. |

| Conformational Effects | The butenyl chain can restrict the conformational freedom of the molecule. | Enhanced selectivity in reactions due to a more defined substrate geometry. |

| Cascade Reactions | An initial reaction at the hydroxylamine can trigger subsequent reactions involving the alkene. | Synthesis of complex polycyclic structures in a single operational step. |

Advanced Spectroscopic and Computational Characterization of O but 3 En 1 Yl Hydroxylamine

Conformational Analysis and Stereoelectronic Effects of the O-Alkenylhydroxylamine Scaffold

The conformational flexibility of O-(but-3-en-1-yl)hydroxylamine is primarily dictated by the rotation around its single bonds, particularly the C-C and C-O bonds of the butenyl chain and the N-O bond of the hydroxylamine (B1172632) moiety. The interplay of steric hindrance and subtle stereoelectronic effects governs the relative stability of the various possible conformers.

The butenyl chain can adopt different spatial arrangements, principally described by the dihedral angles along the C1-C2 and C2-C3 bonds. These conformations are generally categorized as anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°). Typically, the anti conformation is sterically favored as it places the larger substituents furthest apart, thus minimizing van der Waals repulsion. However, in certain systems, gauche conformations can be stabilized by favorable stereoelectronic interactions, such as hyperconjugation. For the O-alkenylhydroxylamine scaffold, the relative energies of these conformers would be influenced by the interaction of the hydroxylamine group with the double bond.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, play a crucial role in determining the preferred conformations of the O-alkenylhydroxylamine scaffold. One key phenomenon is the anomeric effect, which involves the donation of electron density from a lone pair on an atom (in this case, the nitrogen or oxygen of the hydroxylamine) into an adjacent antibonding (σ*) orbital. While classically described in cyclic systems, analogous effects can influence the rotational barriers and conformational preferences in acyclic molecules like this compound. The orientation of the lone pairs on the nitrogen and oxygen atoms relative to the C-O and N-O bonds will significantly impact the stability of different rotamers. A detailed computational analysis would be required to quantify the energetic contributions of these effects and to predict the most stable conformer in the gas phase and in solution.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) (Qualitative) | Key Interactions |

| C1-C2-C3-C4 | Anti | Low | Minimized steric hindrance |

| C1-C2-C3-C4 | Gauche | Higher | Potential for stabilizing hyperconjugative interactions vs. steric strain |

| H2N-O-C1-C2 | Varies | Dependent on stereoelectronic effects | Anomeric-type interactions involving N and O lone pairs |

Interactive Data Table: The relative energies are qualitative and would require specific computational data for precise values. The table illustrates the expected trends based on general principles of conformational analysis.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful tool to investigate the electronic properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These models can predict a wide range of molecular properties and provide a theoretical framework for understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), would be instrumental in determining the optimized geometries of its various conformers and their relative energies. This would provide a quantitative picture of the conformational landscape discussed in the previous section. Furthermore, DFT can be used to calculate properties such as dipole moment, polarizability, and infrared spectra, which are crucial for the compound's characterization.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and spatial distribution of its HOMO and LUMO are key indicators of its reactivity. The HOMO, being the orbital containing the most loosely held electrons, will indicate the molecule's propensity to act as a nucleophile or electron donor. Conversely, the LUMO, being the lowest energy empty orbital, will indicate its susceptibility to nucleophilic attack or its behavior as an electrophile. An FMO analysis would likely reveal that the HOMO is localized on the nitrogen and/or oxygen atoms due to their lone pairs, while the LUMO might be associated with the π* orbital of the C=C double bond or the σ* orbitals of the C-O and N-O bonds.

| Orbital | Predicted Location of High Electron Density | Implied Reactivity |

| HOMO | Nitrogen and Oxygen lone pairs | Nucleophilic character at N and O |

| LUMO | π* orbital of the C=C bond, σ* orbitals of C-O and N-O bonds | Electrophilic character at the double bond and susceptibility to bond cleavage |

Interactive Data Table: This table provides a qualitative prediction of the FMO characteristics. Actual calculations would provide precise energy levels and orbital coefficients.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms, indicating their nucleophilic character and suitability for electrophilic attack (e.g., protonation). Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen, making them susceptible to attack by nucleophiles or bases. The region of the C=C double bond, with its π-electron cloud, would also exhibit a distinct electrostatic potential that influences its reactivity in addition and cyclization reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and intramolecular interactions within a molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis would be crucial for quantifying the stereoelectronic effects discussed earlier. It can calculate the energies of hyperconjugative interactions, such as the donation of electron density from the lone pairs of nitrogen and oxygen into the antibonding orbitals of adjacent bonds (e.g., nN → σCO, nO → σNO). These interactions contribute to the stability of certain conformations and can influence bond lengths and angles. NBO analysis provides a quantitative measure of delocalization and charge transfer within the molecule, offering a deeper understanding of its electronic structure.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and determining the structures and energies of transition states. For this compound, which possesses multiple reactive sites (the hydroxylamine group and the alkene), computational studies can predict the feasibility of various reaction pathways.

For instance, the hydroxylamine moiety can participate in nucleophilic additions or condensations, while the alkene can undergo electrophilic additions or participate in pericyclic reactions. A key area of interest for O-alkenylhydroxylamines is their participation in cyclization reactions, such as palladium-catalyzed aminocarbonylation or other transition-metal-mediated processes.

DFT calculations can be employed to map the potential energy surface for such reactions. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energy barriers. The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a cyclization reaction, the transition state structure would reveal the preferred stereochemical outcome. By comparing the activation energies of competing reaction pathways, computational studies can predict the major product of a reaction under given conditions, providing valuable guidance for experimental synthetic efforts.

| Reaction Type | Potential Reactive Sites | Information from Computational Study |

| Nucleophilic attack | Nitrogen or Oxygen lone pairs | Reaction energy profile, transition state geometry, activation barrier |

| Electrophilic addition | C=C double bond | Structure of intermediates (e.g., carbocations), regioselectivity |

| Cyclization | Involving both the hydroxylamine and alkene moieties | Mechanism (e.g., concerted vs. stepwise), stereoselectivity, catalytic cycle intermediates |

Interactive Data Table: This table outlines the types of mechanistic insights that can be gained from computational studies on the reactivity of this compound.

Correlation of Theoretical Predictions with Advanced Experimental Structural Elucidation

The definitive structural analysis of this compound would be achieved through a synergistic approach, correlating data from advanced spectroscopic methods with theoretical predictions from computational chemistry. This dual-faceted strategy allows for a more robust and detailed understanding of the molecule's geometric and electronic properties.

Spectroscopic Analysis:

A full suite of spectroscopic techniques would be employed to determine the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the presence of the but-3-en-1-yl group. It is anticipated that the vinyl protons would produce signals in the δ 5.0–6.0 ppm range in the ¹H NMR spectrum. Further two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning specific proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy : IR analysis would identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include those corresponding to the N-H, O-H (if present as a salt or in certain conformations), C=C, and C-O bonds.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide additional structural information, helping to confirm the arrangement of the butenyl chain and the hydroxylamine moiety.

Computational Modeling:

Parallel to experimental analysis, computational methods, particularly Density Functional Theory (DFT), would be employed to model the structure and predict the spectroscopic properties of this compound. These calculations would provide theoretical data to be compared against experimental findings.

Geometry Optimization : DFT calculations would be used to determine the most stable three-dimensional conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Data : Computational models can predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters. The correlation between these predicted values and the experimentally obtained spectra serves as a powerful tool for structural validation.

Data Correlation and Structural Elucidation:

The core of this advanced characterization lies in the meticulous comparison of experimental and theoretical data. For instance, the calculated ¹H and ¹³C NMR chemical shifts from DFT would be compared with the experimental values to ensure accurate signal assignment. Similarly, the predicted vibrational frequencies would be matched with the experimental IR spectrum to confirm the presence and nature of functional groups.

This integrated approach, leveraging both empirical measurements and theoretical calculations, provides a comprehensive and detailed structural elucidation of this compound, ensuring a high degree of confidence in the assigned structure.

Applications in Contemporary Organic Synthesis and Chemical Biology Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

O-(but-3-en-1-yl)hydroxylamine serves as a crucial building block in the synthesis of complex molecules, particularly in the formation of heterocyclic compounds. Its bifunctional nature allows for the construction of intricate molecular architectures that are of interest in medicinal chemistry and materials science. For instance, derivatives of this compound, such as N-Boc-O-(but-3-enyl)hydroxylamine, are used in palladium-catalyzed carboamination reactions to produce isoxazolidines with high diastereoselectivity. nih.gov This method provides a superior alternative to traditional 1,3-dipolar cycloaddition reactions for accessing these important heterocyclic structures. nih.gov

The butenyl group in this compound provides a reactive handle for various chemical transformations, including cyclization reactions. This reactivity is essential for building the core structures of many biologically active molecules.

Reagent in Selective Carbon-Heteroatom Bond Formations (C-N, C-O, C-S)

The hydroxylamine (B1172632) moiety of this compound is a key participant in the formation of new bonds between carbon and heteroatoms like nitrogen (C-N), oxygen (C-O), and sulfur (C-S). These bond-forming reactions are fundamental in organic synthesis, enabling the construction of a wide array of functional molecules.

C-N Bond Formation: Palladium-catalyzed carboamination reactions involving derivatives of this compound are a powerful method for creating C-N bonds. nih.gov These reactions proceed with high levels of stereocontrol, which is attributed to the conformational preferences of the hydroxylamine derivative during the cyclization step. nih.govscience.gov The ability to form C-N bonds with such precision is highly valuable for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. tcichemicals.com

C-O Bond Formation: While the focus is often on C-N bond formation, the principles governing these reactions can be extended to the formation of C-O bonds. The stereocontrol observed in the C-N bond-forming reactions of N-Boc-O-(but-3-enyl)hydroxylamines is notably higher than in related C-O bond-forming carboetherification reactions. nih.govscience.gov This highlights the nuanced reactivity of hydroxylamine derivatives and the potential to tune reaction conditions to favor specific bond formations. researchgate.net

C-S Bond Formation: The construction of carbon-sulfur bonds is another area where hydroxylamine-related chemistry is relevant. While direct examples involving this compound are less common in the provided context, the broader field of carbon-heteroatom bond formation includes various strategies for creating C-S linkages, often utilizing transition metal catalysis or photoredox conditions. rsc.orgsioc-journal.cn

Contributions to Enzyme Mechanism Studies and Chemical Probe Development

The unique chemical properties of this compound and its derivatives make them valuable tools for studying biological systems. They are employed to investigate enzyme mechanisms and to develop chemical probes that can be used to study biological processes.

Hydroxylamine derivatives can act as inhibitors of certain enzymes, providing insights into their catalytic mechanisms. For example, O-alkylhydroxylamines have been investigated as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and other diseases. brynmawr.edu These inhibitors are designed to mimic a key intermediate in the enzyme's catalytic cycle, allowing researchers to study the enzyme-ligand interactions at the active site. brynmawr.edu The ability of hydroxylamines to coordinate with metal centers, such as the heme-iron in IDO1, is crucial for their inhibitory activity. brynmawr.edu

By systematically modifying the structure of this compound and related compounds, researchers can conduct structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for a compound's biological activity. For instance, SAR studies of O-benzylhydroxylamine derivatives as IDO1 inhibitors revealed that the addition of halogen atoms to the aromatic ring can significantly improve their potency. brynmawr.edu This information is invaluable for the rational design of more effective chemical probes and potential drug candidates.

Role in Metal-Catalyzed Processes and Mechanistic Inquiry

This compound and its derivatives are frequently used in conjunction with metal catalysts to achieve a variety of chemical transformations. nih.govacs.org The interaction between the hydroxylamine and the metal center is often key to the reaction's success and provides a platform for mechanistic investigations.

Emerging Trends and Future Research Perspectives

Innovations in Synthesis and Derivatization of O-(but-3-en-1-yl)hydroxylamine

Recent research has focused on refining the synthesis of O-alkenylhydroxylamines and their derivatives to improve efficiency, yield, and substrate scope. Traditional synthesis often involves the alkylation of hydroxylamine (B1172632). smolecule.comwikipedia.org Innovations are moving towards more sophisticated and controlled methodologies.

One notable advancement is the one-pot synthesis of O-alkylhydroxylamines from alcohols. A process involving a Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection with hydrazine (B178648) offers a streamlined route to compounds like this compound from the corresponding but-3-en-1-ol. nih.gov Another innovative approach bypasses carbonyl intermediates entirely by utilizing the elimination of a sulfonyl group from a precursor to generate an alkyl nitroso intermediate, which then tautomerizes to the oxime. orgsyn.org

The derivatization of this compound and related compounds is a key area of development. The hydroxylamine group readily reacts with aldehydes and ketones to form oximes, a reaction useful in both synthesis and purification. wikipedia.org The alkene functionality, on the other hand, opens avenues for a wide range of transformations. Palladium-catalyzed carboetherification and carboamination reactions of N-protected this compound derivatives with aryl or alkenyl bromides have been shown to produce substituted isoxazolidines with high diastereoselectivity. researchgate.netscience.gov

Table 1: Selected Derivatization Reactions

| Reactant Class | Reagent/Catalyst Example | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Ketones | - | Oximes | wikipedia.org |

| Aryl/Alkenyl Bromides | Palladium Catalyst | Isoxazolidines | researchgate.netscience.gov |

These innovative synthetic and derivatization strategies are expanding the toolkit available to chemists, enabling the creation of complex molecules with greater control and efficiency.

Exploration of Undiscovered Reactivity Modes and Stereoselective Transformations

The dual functionality of this compound provides a rich landscape for exploring novel reactivity. Beyond simple oxime formation, researchers are investigating more complex and stereoselective transformations. uwindsor.ca Asymmetric synthesis, which selectively produces one of a set of stereoisomers, is a major focus. uwindsor.ca

A significant area of exploration is the use of palladium catalysis to control the stereochemical outcome of reactions. For instance, Pd-catalyzed carboamination reactions of N-Boc-O-(but-3-en-1-yl)hydroxylamine derivatives can yield cis-3,5- and trans-4,5-disubstituted isoxazolidines with high diastereomeric ratios, often exceeding 20:1. researchgate.net This level of stereocontrol is superior to that typically achieved in classic 1,3-dipolar cycloaddition reactions. researchgate.net The conformation of the hydroxylamine derivative plays a crucial role in determining the stereochemical outcome of these isoxazolidine-forming reactions. science.gov

Sigmatropic rearrangements, such as the sorbonne-universite.frsorbonne-universite.fr sigmatropic shift of hydroxylamine derivatives, offer another avenue for novel reactivity. sioc-journal.cn These reactions can be performed under mild conditions due to the weak N-O bond, providing access to complex molecules containing both hydroxyl and amino groups. sioc-journal.cn Cope-type hydroamination reactions, involving the addition of hydroxylamines to alkenes and alkynes, are also being explored for the efficient preparation of substituted hydroxylamines. researchgate.net

Future research will likely focus on:

Catalyst Development: Designing new chiral catalysts to achieve high enantioselectivity in reactions involving the butenyl group.

Tandem Reactions: Devising cascade reactions where both the hydroxylamine and alkene moieties react sequentially in one pot to build molecular complexity rapidly.

Mechanistic Studies: Utilizing computational and experimental methods to gain a deeper understanding of reaction mechanisms, such as the role of intermediates in iron-catalyzed aminofunctionalization of olefins. acs.org

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the synthesis and application of chemical compounds. frontiersin.orgrenouvo.net For this compound, this translates to developing more environmentally benign synthetic routes and utilizing it in atom-economical reactions.

Innovations in green synthesis include the use of water as a reaction medium, which can be effective for reactions like the coupling of alkynes with N-acylimines and aldehydes. researchgate.net Catalyst choice is also critical. The use of amine-functionalized cellulose (B213188) as a catalyst for the synthesis of isoxazol-5-one derivatives in water highlights a green approach that combines a biodegradable catalyst with an environmentally friendly solvent. mdpi.com Another strategy involves using agro-waste, such as water extract of orange fruit peel ash (WEOFPA), as a catalyst for multicomponent reactions to produce isoxazole (B147169) derivatives. nih.gov

A "direct cycle between coproduct and reactant" approach has been demonstrated for the synthesis of O-alkylated hydroxylamines. rsc.org This method improves atom economy by allowing for the recovery and reuse of a key reagent, minimizing waste. rsc.org The reaction conditions themselves are also a target for green innovation, with methods utilizing ultrasound and microwave irradiation to accelerate reactions and potentially reduce energy consumption. rsc.org

Table 2: Green Chemistry Strategies | Strategy | Example | Benefit | Reference | | --- | --- | --- | | Green Solvents | Water | Reduced use of volatile organic compounds (VOCs) | researchgate.netmdpi.com | | Renewable Catalysts | Amine-functionalized cellulose, Agro-waste ash | Biodegradable, reduced reliance on metal catalysts | mdpi.comnih.gov | | Atom Economy | "Direct cycle" synthesis | Waste reduction, reagent recycling | rsc.org | | Alternative Energy | Microwave, Ultrasound | Faster reactions, potential energy savings | rsc.org |

Future efforts will likely concentrate on biocatalysis, employing enzymes to synthesize and modify this compound and its derivatives under mild, aqueous conditions, further enhancing the sustainability of its chemical lifecycle.

Interdisciplinary Applications in Chemical Biology and Advanced Materials Science

The unique structure of this compound makes it a valuable tool for interdisciplinary fields beyond traditional organic synthesis. Its ability to participate in "click chemistry" reactions, particularly oxime ligation, is a key driver of its application in chemical biology and materials science. rsc.org

Chemical Biology: In chemical biology, the hydroxylamine moiety is used for the chemoselective modification of biomolecules. smolecule.comresearchgate.net Oxime ligation, the reaction between a hydroxylamine and an aldehyde or ketone, is a robust method for bioconjugation—linking molecules together to create probes or therapeutics. This reaction is highly specific and can occur under physiological conditions, making it ideal for modifying peptides, proteins, and other biological macromolecules. smolecule.comrsc.org O-Alkylhydroxylamines have also been designed as mechanism-based inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), an important target in cancer immunotherapy, by mimicking proposed alkylperoxy intermediate states in the enzyme's catalytic cycle. nih.gov

Advanced Materials Science: In materials science, this compound serves as a versatile monomer or cross-linking agent for the creation of advanced polymers and dynamic materials. The oxime bond it can form is dynamic, meaning it can be formed and broken reversibly. This property is exploited in the development of self-healing materials, hydrogels, and dynamic combinatorial libraries. rsc.org The alkene group provides a secondary site for polymerization or post-polymerization modification, allowing for the creation of complex polymer architectures. For instance, the alkene could be used in thiol-ene reactions or ring-opening metathesis polymerization (ROMP) to build up polymer backbones, while the hydroxylamine provides a handle for later functionalization or cross-linking.

The future will see an expansion of these applications, with this compound and its derivatives being used to:

Develop more sophisticated biosensors and imaging agents.

Construct "smart" materials that respond to environmental stimuli.

Create novel drug delivery systems with triggered release mechanisms based on the cleavage of oxime linkers.

The convergence of its synthetic accessibility, unique reactivity, and biocompatible ligation chemistry ensures that this compound will continue to be a compound of significant interest across multiple scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing O-(but-3-en-1-yl)hydroxylamine, and how do protecting groups influence its stability during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, hydroxylamine derivatives are often protected with groups like PMB (4-methoxybenzyl) due to their stability under basic/acidic conditions and ease of removal via anhydrous acid . Protecting group selection depends on reaction compatibility and post-synthesis deprotection requirements. Reductive amination protocols (e.g., using O-(2-morpholinoethyl)hydroxylamine) can introduce allyl groups via one-pot reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- GC-MS : Derivatization with reagents like O-(pentafluorobenzyl)hydroxylamine hydrochloride enhances volatility and detection sensitivity .

- NMR : Structural elucidation of intermediates (e.g., tetrahedral adducts) via H and C NMR to confirm regioselectivity .

- Mass Spectrometry : Molecular weight confirmation using databases like the EPA/NIH Mass Spectral Data Base (e.g., m/z 173 for naphthalenylmethyl derivatives) .

Q. What are the primary reaction mechanisms involving hydroxylamine derivatives in nucleophilic acylations?

- Methodological Answer : Hydroxylamine acts as a nucleophile, attacking carbonyl groups to form tetrahedral intermediates. Bifunctional catalysis (e.g., simultaneous proton donation/acceptance by hydroxylamine’s O and N atoms) lowers activation barriers (DG‡ ~17–20 kcal/mol) and directs O- vs. N-acylation . Kinetic studies and solvent polarity adjustments can optimize pathway selectivity.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical and experimental product distributions in hydroxylamine acylation?

- Methodological Answer :

- DFT Calculations : Model transition states (TS) at the B3LYP/6-311+G(2df,2p) level to compare DG‡ barriers. For example, TS1O-NH2OH-DUAL (O-acylation, DG‡ = 18.6 kcal/mol) vs. TS1N-NH2OH-DUAL (N-acylation, DG‡ = 17.4 kcal/mol) .

- Solvent Effects : Incorporate PCM models to assess solvation contributions, which may explain discrepancies in solution-phase kinetics .

- Mechanistic Revisions : If computational results contradict experiments (e.g., favoring N-acylation despite O-products dominating), explore alternative pathways like bifunctional catalysis .

Q. How do steric and electronic effects of substituents influence regioselectivity in hydroxylamine-mediated reactions?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., cyclobutylmethyl) hinder N-acylation, favoring O-products. Compare intermediates like MS1O-NH3O (16 kcal/mol) vs. MS1N-NH3O .

- Electronic Effects : Electron-withdrawing substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Use Hammett plots to correlate substituent σ values with reaction rates.

Q. What strategies optimize regioselectivity in catalytic O- vs. N-acylation under varying conditions?

- Methodological Answer :

- Catalyst Design : Bifunctional catalysts (e.g., hydroxylamine itself) stabilize TS through dual proton transfer, reducing DG‡ barriers by 1–3 kcal/mol .

- Kinetic Control : Adjust catalyst loading and temperature to favor kinetically dominant O-acylation (DG‡ = 18.6 kcal/mol) over thermodynamically stable N-products .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents may favor alternative pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.